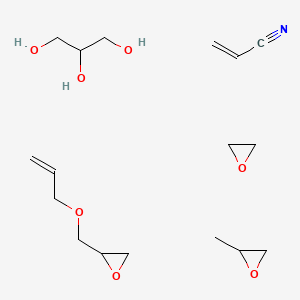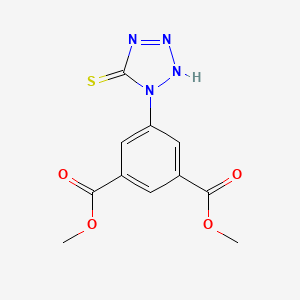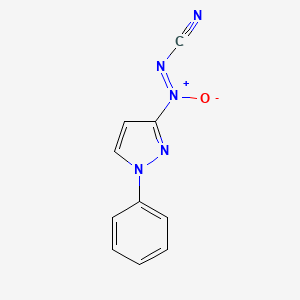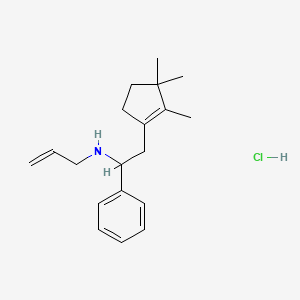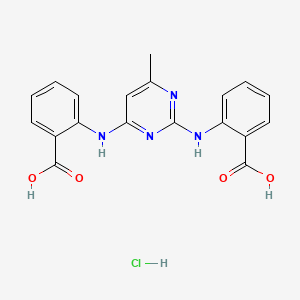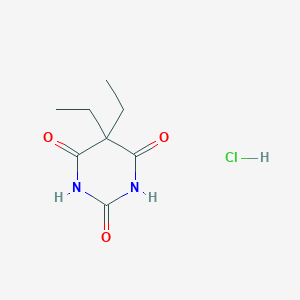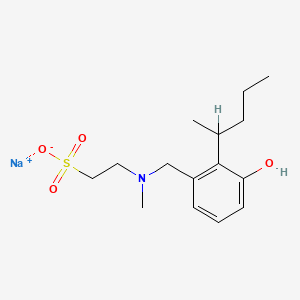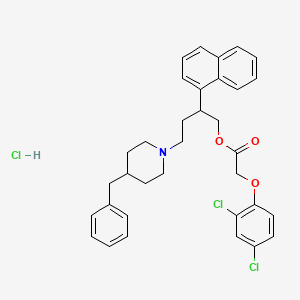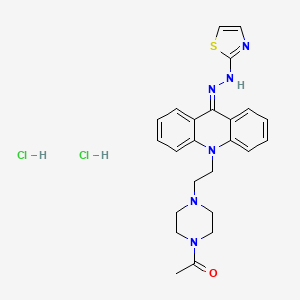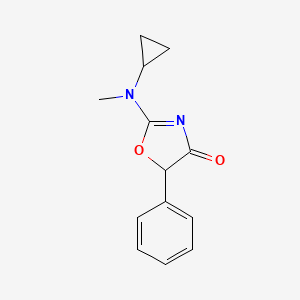
N-Methylcyclazodone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylcyclazodone is a centrally acting stimulant drug that belongs to the class of oxazolidinones. It is structurally related to cyclazodone and was developed as a potential nootropic and stimulant. The compound has gained attention for its potential cognitive-enhancing and stimulant effects, although it is not approved for medical use and is primarily available for research purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylcyclazodone involves several steps. One common method starts with the reaction of α-chlorophenylacetyl chloride with 1-cyclopropylurea to form an intermediate amide. This intermediate is then treated with sodium ethoxide to form the oxazolidinone ring, resulting in the formation of cyclazodone. The methylation of cyclazodone at the nitrogen atom produces this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. the synthesis process described above can be scaled up for larger production if needed.
Análisis De Reacciones Químicas
Types of Reactions
N-Methylcyclazodone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound.
Aplicaciones Científicas De Investigación
N-Methylcyclazodone has several scientific research applications, including:
Chemistry: It is used as a research chemical to study its chemical properties and reactions.
Biology: Researchers investigate its effects on biological systems, particularly its stimulant and cognitive-enhancing properties.
Medicine: Although not approved for medical use, it is studied for its potential therapeutic effects on conditions like attention deficit hyperactivity disorder (ADHD) and cognitive fatigue.
Industry: The compound is explored for its potential use in developing new nootropic and stimulant drugs
Mecanismo De Acción
The exact mechanism of action of N-Methylcyclazodone is not fully understood. it is believed to increase the availability of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain by blocking their reuptake. This leads to increased energy, improved mood, and decreased anxiety. The compound’s stimulant effects are thought to be mediated through its action on the central nervous system .
Comparación Con Compuestos Similares
N-Methylcyclazodone is similar to other stimulant compounds such as:
Cyclazodone: Structurally related and shares similar stimulant properties.
Pemoline: An older stimulant drug with a similar mechanism of action but higher toxicity.
4-Methylaminorex: Another stimulant with similar effects but different chemical structure.
Uniqueness
This compound is unique in its balance of stimulant and cognitive-enhancing effects with relatively lower toxicity compared to some other stimulants. Its longer duration of action and potential nootropic benefits make it a compound of interest for further research .
Propiedades
Número CAS |
14461-92-8 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C13H14N2O2/c1-15(10-7-8-10)13-14-12(16)11(17-13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
Clave InChI |
FFWGGFGJVZVGOW-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CC1)C2=NC(=O)C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)
